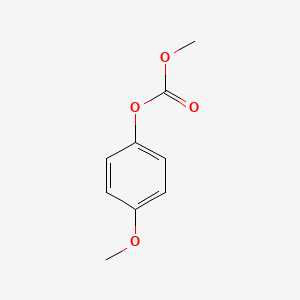









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4].[CH3:14][O:15]C(Cl)Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][C:3]([O:2][CH3:1])=[O:4])=[CH:7][C:8]=1[CH:14]=[O:15]
|


|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 30 min
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to half-volume by rotary evaporation
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution, containing the α-chloro ether 6
|
|
Type
|
ADDITION
|
|
Details
|
was poured into a mixture of ice (250 g) and 12 N HCl (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc (200 mL) was added
|
|
Type
|
STIRRING
|
|
Details
|
The two-phase mixture was stirred vigorously for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was back-extracted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
the combined EtOAc extracts were evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the crude solid (24.2 g)
|
|
Type
|
ADDITION
|
|
Details
|
from a mixture of isooctane and absolute EtOH
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=O)C=C(C=C1)OC(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.7 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |